molecular formula C11H5F3N2O2 B11862189 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one

8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one

Cat. No.: B11862189
M. Wt: 254.16 g/mol
InChI Key: WZVQHTNBTKBLGF-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one is a fused heterocyclic compound featuring an isoxazole ring fused to a quinoline scaffold at the [4,3-c] positions, with a trifluoromethyl (-CF₃) substituent at the 8-position. The trifluoromethyl group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C11H5F3N2O2

Molecular Weight

254.16 g/mol

IUPAC Name

8-(trifluoromethyl)-1H-[1,2]oxazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C11H5F3N2O2/c12-11(13,14)5-1-2-8-6(3-5)9-7(4-15-8)10(17)18-16-9/h1-4,16H

InChI Key

WZVQHTNBTKBLGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1C(F)(F)F)NOC3=O

Origin of Product

United States

Preparation Methods

Comparative Analysis of Synthetic Methods

MethodKey Reagents/CatalystsYieldAdvantagesLimitations
[3 + 2] CycloadditionNitrile oxides, DIPEA35–40%Mild conditions, scalableLow solubility of CF₃ precursors
Friedländer Condensationo-Aminoketones, HCl40–60%High regioselectivityLimited substrate availability
Ru-Catalyzed Annulation[(p-cymene)RuCl₂]₂, HOAc50–84%High yields, gram-scale feasibleRequires inert atmosphere
Intermediate-BasedVilsmeier reagent, NH₂OH30–45%Modular, adaptableMulti-step, time-consuming

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced isoxazoloquinolines, and substituted trifluoromethyl compounds .

Scientific Research Applications

8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to form stable complexes with its targets, leading to significant biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Electronic Effects

The table below compares key structural and electronic features of 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one with related compounds:

Compound Name Fused Ring System Substituents Key Properties
8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one Isoxazolo[4,3-c]quinoline 8-CF₃ High lipophilicity, electron-withdrawing CF₃ group enhances reactivity
Isoxazolo[3,4-b]quinolin-3(1H)-one Isoxazolo[3,4-b]quinoline None (parent structure) Lower lipophilicity; reactive in tandem Mannich–amination reactions
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Isoxazolo[3,4-b]pyridine 4,6-CH₃ Reduced aromatic system (pyridine vs. quinoline); lower reactivity than quinoline analogs
Pyrazolo[4,3-c]pyridines Pyrazolo[4,3-c]pyridine Variable (e.g., NH₂, CH₃) Structural similarity to purines; antihypertensive and antitumor activity

Key Observations:

  • The [4,3-c] fusion in the target compound distinguishes it from [3,4-b]-fused analogs, altering ring strain and π-conjugation .
Reactivity in Tandem Mannich–Electrophilic Amination

Isoxazolo[3,4-b]quinolin-3(1H)-one (a quinoline-based analog) exhibits higher reactivity in tandem Mannich–amination reactions than its pyridine counterpart, 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. Computational studies reveal a lower energy barrier for the quinoline derivative (14.3–16.7 kcal/mol vs. 16.2–18.1 kcal/mol for pyridine analogs) due to extended conjugation and stabilization of intermediates . The CF₃ group in the target compound may further modulate reactivity by polarizing the isoxazole ring.

Tables of Comparative Data

Table 1: Reactivity in Tandem Mannich–Amination Reactions

Compound Transition State Energy (kcal/mol) Reaction Medium Reference
Isoxazolo[3,4-b]quinolin-3(1H)-one 14.3–16.7 Water/Methanol
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one 16.2–18.1 Water/Methanol

Biological Activity

8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group attached to an isoxazole moiety fused with a quinoline structure. This unique arrangement contributes to its reactivity and biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of isoxazoloquinolines exhibit promising anticancer activity. For instance, compounds similar to 8-(trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one have shown significant inhibition of cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for growth inhibition were reported as approximately 8.47 µM for MCF-7 cells and 9.22 µM for HeLa cells after 72 hours of treatment, indicating their potential as effective anticancer agents .

Cell LineIC50 (µM)Viable Cells (%) at 10 µM after 72h
MCF-78.4716.36
HeLa9.2216.33

The mechanism underlying the anticancer activity involves the inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. Molecular docking studies revealed strong binding affinities to MMP-2 and MMP-9, suggesting that these compounds could effectively disrupt cancer progression by targeting these enzymes .

Synthesis Methods

The synthesis of 8-(trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one typically involves multi-step organic reactions including:

  • Formation of Isoxazole Ring : The initial step often includes the reaction of hydrazines with appropriate carbonyl compounds.
  • Friedländer Condensation : This method is commonly employed to construct the quinoline framework.
  • Trifluoromethylation : The introduction of the trifluoromethyl group can be achieved through various electrophilic fluorination methods.

These synthetic pathways ensure high yields and purity, making the compound readily available for biological testing .

Case Studies

Several case studies have highlighted the effectiveness of isoxazole derivatives in treating various diseases:

  • Antitumor Activity : A study demonstrated that specific derivatives significantly inhibited tumor growth in vivo using chick chorioallantoic membrane assays, showcasing their potential as anticancer agents .
  • Antimicrobial Effects : Some derivatives also exhibited antifungal activity against phytopathogenic fungi, indicating a broader spectrum of biological activity beyond anticancer effects .

Q & A

Q. Basic Research Focus

  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) monitors reaction progress and purity (>95%) .
  • TLC (silica gel, ethyl acetate/hexane) is used for rapid screening of intermediates .

How can researchers resolve contradictory data in receptor binding assays?

Advanced Research Focus
Contradictions in CB1/CB2 selectivity may arise from:

  • Receptor source variability (e.g., transfected vs. native cells).
  • Assay conditions (e.g., GTPγS binding vs. radioligand displacement).
    Solutions include:
  • Replicating experiments with standardized membrane preparations .
  • Using inverse agonists (e.g., SR144528) to confirm CB2-specific activity .

What strategies improve synthetic yield and scalability?

Q. Advanced Research Focus

  • Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and improves yields by 15–20% .
  • Nickel oxide nanoparticle catalysis enhances Friedländer annulation efficiency for quinoline intermediates .

Why is the trifluoromethyl group critical in derivatives of this compound?

Advanced Research Focus
The CF₃ group:

  • Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
  • Reduces oxidative metabolism via steric shielding of the quinolinone core .
  • Modulates electron-withdrawing effects , stabilizing the isoxazolone ring against hydrolysis .

What future research directions are prioritized for this compound?

Q. Advanced Research Focus

  • Computational modeling to predict off-target effects (e.g., homology modeling of CB2 receptor interactions) .
  • In vivo pharmacokinetics to assess oral bioavailability and metabolite profiling .
  • Dual-target inhibitors combining CB2 agonism and anticancer mechanisms .

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